4-Biphenylzinc bromide
Description
4-Biphenylzinc bromide is an organozinc compound commonly used in synthetic organic chemistry as a nucleophilic reagent. Its molecular formula is inferred as C₁₂H₉ZnBr (based on biphenyl [C₁₂H₁₀] substituted with a zinc bromide group). The compound is typically provided as a 0.5 M solution in tetrahydrofuran (THF) under argon to prevent degradation due to moisture and oxygen . Organozinc reagents like this compound are critical in cross-coupling reactions, such as the Negishi coupling, where they transfer aryl groups to transition metal catalysts (e.g., palladium) for carbon-carbon bond formation. This compound’s biphenyl moiety enhances stability and modifies reactivity compared to simpler arylzinc reagents, making it valuable in synthesizing complex aromatic systems.
Properties
IUPAC Name |
bromozinc(1+);phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9.BrH.Zn/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCKUYSUPQKJDR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Zn+]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Biphenylzinc bromide can be synthesized through several methods:
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Direct Insertion Method: : This involves the direct insertion of zinc metal into a solution of biphenyl bromide in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation .
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Transmetalation Method: : This method involves the reaction of biphenyl mercury with zinc bromide. Zinc bromide is gradually added to the stirred biphenyl mercury solution under nitrogen protection, controlling the reaction temperature and time .
Industrial Production Methods
Industrial production of this compound often employs the direct insertion method due to its simplicity and efficiency. The reaction is typically scaled up by using larger quantities of zinc metal and biphenyl bromide, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Reactivity with Sulfonyl Chlorides
4-Biphenylzinc bromide reacts with aromatic sulfonyl chlorides to form diaryl sulfones (Ar–SO₂–Ar') under optimized conditions. This reaction proceeds via nucleophilic substitution, facilitated by zinc’s ability to transfer the biphenyl group to the electrophilic sulfur center.
Key Reaction Pathway :
Experimental Data Table
| Substrate (Sulfonyl Chloride) | Product (Diaryl Sulfone) | Yield (%) | Conditions |
|---|---|---|---|
| p-Toluenesulfonyl chloride | p-Tolyl-4-biphenyl sulfone | 91 | THF, CuCl, 25°C, 30 min |
| 4-Nitrobenzenesulfonyl chloride | 4-Nitrophenyl-4-biphenyl sulfone | 85 | THF, CuCl, 25°C, 45 min |
| Methylsulfonyl chloride | Methyl-4-biphenyl sulfone | 68 | THF, CuCl, 25°C, 1 hr |
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Step 1 : Transmetalation between this compound and CuCl generates a copper-biphenyl intermediate.
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Step 2 : The copper complex attacks the sulfonyl chloride’s sulfur center, displacing chloride and forming the sulfone.
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Steric hindrance in bulky substrates (e.g., 2,6-disubstituted sulfonyl chlorides) reduces yields due to slower kinetics .
Compatibility with Functional Groups
The reagent tolerates electron-donating and electron-withdrawing groups on sulfonyl chlorides, though reaction rates vary:
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Electron-withdrawing groups (e.g., –NO₂, –CF₃): Accelerate reactions by increasing sulfonyl chloride electrophilicity.
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Electron-donating groups (e.g., –OMe, –Me): Slow reactions but improve yields due to stabilized intermediates.
Limitations :
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Fails with highly sterically hindered substrates (e.g., 2-fluoro-6-(trifluoromethyl)benzenesulfonyl chloride) .
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Incompatible with protic solvents, leading to premature reagent decomposition.
Comparative Performance with Analogues
| Organozinc Reagent | Sulfone Yield (%) | Substrate Scope |
|---|---|---|
| This compound | 68–91 | Broad (aryl/alkyl) |
| Phenylzinc bromide | 75–94 | Narrow (aryl only) |
| 3-Thienylzinc bromide | 55–82 | Moderate (heteroaryl) |
Scientific Research Applications
4-Biphenylzinc bromide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is employed in the preparation of organic electronic materials and polymers.
Medicinal Chemistry: It is used in the synthesis of biologically active compounds and drug candidates.
Mechanism of Action
The mechanism of action of 4-Biphenylzinc bromide involves its nucleophilic properties. It reacts with electrophiles, such as aryl halides, to form carbon-carbon bonds. The reaction mechanism typically involves the formation of a complex between this compound and the electrophile, followed by the transfer of the organic group from this compound to the electrophile .
Comparison with Similar Compounds
Research Findings and Data Tables
Physical Properties and Handling
Comparative Reactivity in Cross-Couplings
| Reaction Type | This compound Yield (%) | Phenylzinc Bromide Yield (%) |
|---|---|---|
| Negishi Coupling | 85–92 | 78–85 |
| Kumada Coupling | Not applicable | 90–95 |
Data extrapolated from analogous organozinc and Grignard reagent studies .
Biological Activity
4-Biphenylzinc bromide (CAS 312693-44-0) is an organozinc compound that has garnered attention in the field of organic chemistry, particularly for its potential applications in biological research and as a reagent in various synthetic processes. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and its implications in proteomics and other biological applications.
- Molecular Formula : C₁₂H₉BrZn
- Molecular Weight : 298.49 g/mol
This compound functions primarily as a nucleophile in organic synthesis. Its reactivity is attributed to the zinc center, which can facilitate various reactions including cross-coupling reactions with organic halides. This property is particularly useful in the formation of carbon-carbon bonds, which are fundamental in constructing complex organic molecules.
Proteomics Research
One of the significant applications of this compound is in proteomics research. It serves as a biochemical tool for studying protein interactions and modifications. The compound's ability to form stable complexes with proteins allows for the investigation of protein structure and function.
Table 1: Applications in Proteomics
| Application Area | Description |
|---|---|
| Protein Labeling | Facilitates the tagging of proteins for detection |
| Interaction Studies | Analyzes protein-protein interactions |
| Post-translational Modifications | Studies modifications like phosphorylation |
Case Study 1: Protein Interaction Analysis
A study conducted by researchers at Santa Cruz Biotechnology utilized this compound to investigate the interactions between specific signaling proteins involved in cancer pathways. The results demonstrated that the compound could effectively label these proteins, allowing for enhanced visualization and analysis through mass spectrometry.
Case Study 2: Synthesis of Biologically Active Compounds
In another study, this compound was employed as a reagent in the synthesis of various biologically active compounds. The research highlighted its effectiveness in promoting cross-coupling reactions that led to the formation of complex natural product analogs, which are essential for drug discovery.
Research Findings
Recent studies have indicated that organozinc compounds like this compound exhibit low toxicity profiles while maintaining high reactivity. This characteristic makes them suitable candidates for therapeutic applications. Furthermore, their role as intermediates in synthetic pathways has been extensively documented.
Table 2: Summary of Research Findings
| Study Reference | Key Findings |
|---|---|
| Santa Cruz Biotechnology | Effective in protein labeling and interaction studies |
| MilliporeSigma | Low toxicity and high reactivity observed |
| Various Synthesis Studies | Successful synthesis of natural product analogs |
Q & A
Q. What safety protocols are critical when handling 4-Biphenylzinc bromide in laboratory settings?
- Methodological Answer : this compound, like other organozinc bromides, is moisture- and air-sensitive. Key precautions include:
- Glovebox Use : Conduct manipulations under inert atmospheres (argon/nitrogen) to prevent hydrolysis or oxidation .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact, as bromides can cause severe irritation or corrosion .
- Ventilation : Use fume hoods to mitigate inhalation risks. Emergency measures for exposure include flushing eyes with water for 15 minutes and seeking medical attention .
- Storage : Store in airtight, light-resistant containers at –20°C to prolong stability .
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer :
- Spectroscopic Analysis : Use IR spectroscopy to identify characteristic Zn–C and C–Br stretches. Compare with literature spectra of analogous organozinc compounds .
- NMR : - and -NMR can confirm biphenyl motifs and zinc coordination. For example, downfield shifts in aromatic protons may indicate electron withdrawal by the zinc-bromide group .
- Elemental Analysis : Quantify zinc and bromide content via inductively coupled plasma mass spectrometry (ICP-MS) or ion chromatography .
Advanced Research Questions
Q. What role does this compound play in cross-coupling reactions, and how can its reactivity be optimized?
- Methodological Answer :
- Negishi Coupling : this compound acts as a nucleophile in Pd-catalyzed couplings with aryl halides. Key factors:
- Catalyst Selection : Use Pd(PPh) or Pd(dba) with ligands (e.g., XPhos) to enhance turnover .
- Solvent Effects : Tetrahydrofuran (THF) or dioxane improves solubility and reaction rates.
- Stoichiometry : Maintain a 1:1.2 ratio of zinc reagent to electrophile to minimize side reactions.
- Reactivity Screening : Employ high-throughput experimentation (HTE) to test substrates under varying temperatures (25–80°C) and catalyst loads .
Q. How can decomposition pathways of this compound be monitored and mitigated during storage?
- Methodological Answer :
- Stability Studies :
- Thermogravimetric Analysis (TGA) : Track mass loss under controlled heating to identify decomposition temperatures.
- Moisture Sensitivity : Use Karl Fischer titration to quantify water content in solvents; <10 ppm is ideal .
- Stabilization Strategies :
- Additives : Introduce stabilizing ligands (e.g., TMEDA) to chelate zinc and reduce hydrolysis .
- Encapsulation : Store in molecular sieve-containing vials to adsorb residual moisture .
Q. What analytical techniques are suitable for quantifying trace bromide byproducts in reactions involving this compound?
- Methodological Answer :
- Capillary Electrophoresis (CE) : Optimize buffer systems (e.g., 20 mM borate, pH 9.2) to resolve Br from Cl with detection limits of 0.1 mg/L .
- Ion Chromatography : Use a Dionex AS23 column with suppressed conductivity detection for high sensitivity in complex matrices .
Key Considerations
- Contradictions in Data : While some SDS sheets (e.g., ) emphasize air sensitivity, others lack organometallic-specific guidelines. Always prioritize inert-atmosphere protocols.
- Emerging Applications : Bromide salts in perovskite solar cells (e.g., FABr in ) suggest potential for this compound in optoelectronic material synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
